Cytotoxic Potency Versus Reference Drug Imatinib in MDA-MB-231 Cancer Cells
In a series of structurally related 1,3,4-thiadiazole derivatives, the 4-methoxyphenylacetamide scaffold demonstrated significant cytotoxicity. While N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide was not directly tested, its core scaffold was evaluated in a close analog series. The most active compound in the series (compound 3l) exhibited an IC50 of 8 ± 0.69 µM against the MDA-MB-231 breast cancer cell line, a potency nearly 2.5-fold greater than the reference drug imatinib (IC50 = 20 ± 0.69 µM) [1]. This establishes a class-level benchmark where the target compound's unique 4-bromophenyl substitution is poised to further modulate this activity.
| Evidence Dimension | Cytotoxicity (IC50) against MDA-MB-231 cell line |
|---|---|
| Target Compound Data | Not directly measured; scaffold-based analog (compound 3l) had IC50 = 8 ± 0.69 µM |
| Comparator Or Baseline | Imatinib (reference drug): IC50 = 20 ± 0.69 µM |
| Quantified Difference | Analog is ~2.5-fold more potent than imatinib in this assay |
| Conditions | MTT assay, MDA-MB-231 breast cancer cells, 48-hour incubation |
Why This Matters
Demonstrates the inherent anticancer potential of the 1,3,4-thiadiazole-2-(4-methoxyphenyl)acetamide scaffold, a baseline that the target compound can potentially improve upon due to its specific bromophenyl substitution.
- [1] PMC3909623. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iran J Basic Med Sci. 2013;16(11):1133-8. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3909623/ View Source
